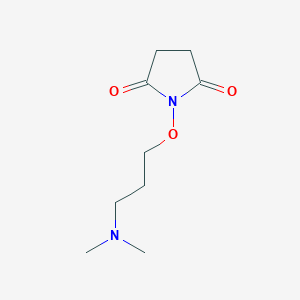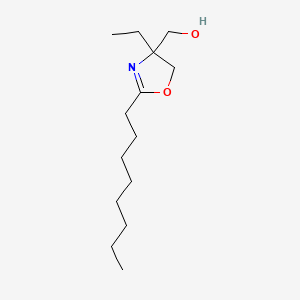
4-Ethyl-2-octyl-2-oxazoline-4-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethyl-2-octyl-5H-1,3-oxazol-4-yl)methanol is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl group at the 4-position, an octyl group at the 2-position, and a methanol group attached to the oxazole ring.
準備方法
The synthesis of (4-ethyl-2-octyl-5H-1,3-oxazol-4-yl)methanol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols and carboxylic acids, under acidic or basic conditions.
Introduction of Substituents: The ethyl and octyl groups can be introduced through alkylation reactions using suitable alkyl halides.
Attachment of the Methanol Group: The methanol group can be introduced through a nucleophilic substitution reaction, where a hydroxyl group is added to the oxazole ring.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
化学反応の分析
(4-Ethyl-2-octyl-5H-1,3-oxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The ethyl and octyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(4-Ethyl-2-octyl-5H-1,3-oxazol-4-yl)methanol has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-ethyl-2-octyl-5H-1,3-oxazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
(4-Ethyl-2-octyl-5H-1,3-oxazol-4-yl)methanol can be compared with other oxazole derivatives, such as:
(4-Methyl-2-octyl-5H-1,3-oxazol-4-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(4-Ethyl-2-hexyl-5H-1,3-oxazol-4-yl)methanol: Similar structure but with a hexyl group instead of an octyl group.
The uniqueness of (4-ethyl-2-octyl-5H-1,3-oxazol-4-yl)methanol lies in its specific combination of substituents, which can influence its chemical properties and biological activity.
特性
CAS番号 |
24448-06-4 |
|---|---|
分子式 |
C14H27NO2 |
分子量 |
241.37 g/mol |
IUPAC名 |
(4-ethyl-2-octyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C14H27NO2/c1-3-5-6-7-8-9-10-13-15-14(4-2,11-16)12-17-13/h16H,3-12H2,1-2H3 |
InChIキー |
HYKRXSPZUWSKGW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=NC(CO1)(CC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)phenyl)arsinic acid](/img/structure/B12876003.png)
![3-Methyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one oxime](/img/structure/B12876009.png)
![3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876016.png)
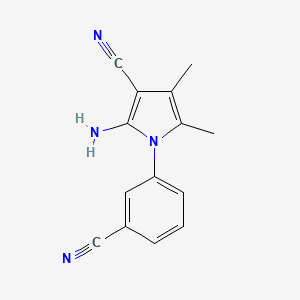
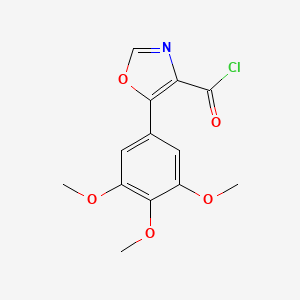
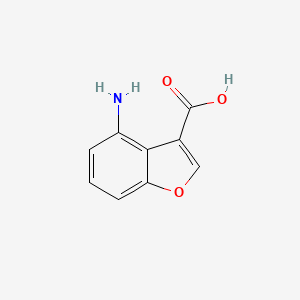
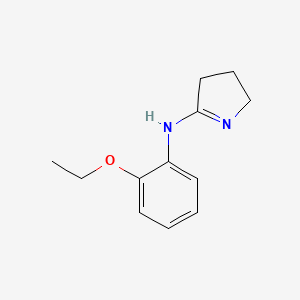
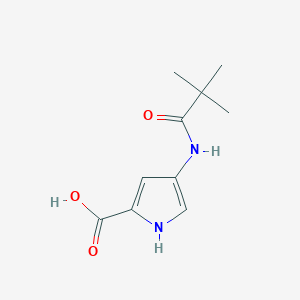
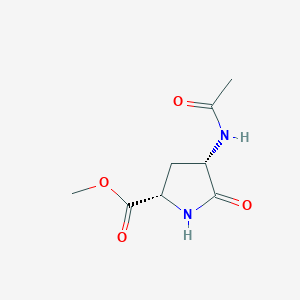

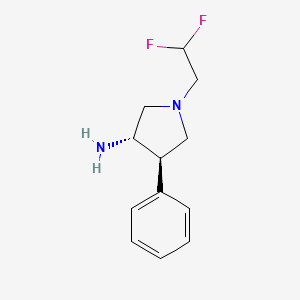
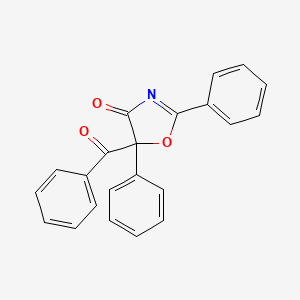
![2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12876085.png)
